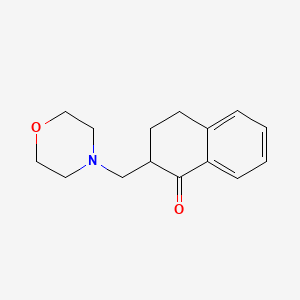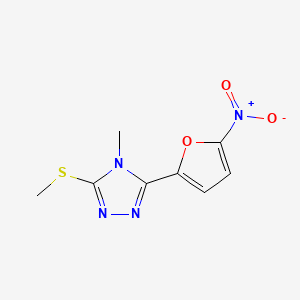
4-Hydroxy-2,6-dimethylphenyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2,6-dimethylphenyl thiocyanate, also known by its systematic name thiocyanic acid, 4-hydroxy-2,6-dimethylphenyl ester , has the chemical formula C₉H₉NOS . Its CAS number is 6074-30-2 . This compound belongs to the class of phenyl thiocyanates and exhibits interesting properties due to its unique structure.
Vorbereitungsmethoden
a. Synthetic Routes: The synthesis of 4-Hydroxy-2,6-dimethylphenyl thiocyanate involves reacting a phenyl amine compound with two hydroxyl groups (4-hydroxy-2,6-dimethylphenol) with diethyl oxalate (oxalic acid diethyl ester). The reaction proceeds under anhydrous conditions in an appropriate solvent, often with the aid of heat or a catalyst .
b. Industrial Production: Unfortunately, detailed industrial production methods for this compound are not widely available. it is occasionally provided to early discovery researchers as part of a collection of rare and unique chemicals by suppliers like Sigma-Aldrich .
Analyse Chemischer Reaktionen
4-Hydroxy-2,6-dimethylphenyl thiocyanate can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group.
Common Reagents: Reagents like oxidizing agents, nucleophiles, and bases are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
a. Chemistry: In chemistry, this compound might serve as a building block for more complex molecules due to its functional groups.
b. Biology and Medicine: Research applications in biology and medicine are less well-documented. its unique structure could be explored for potential biological activities or drug development.
c. Industry: Industrial applications remain speculative, but its synthesis and reactivity make it intriguing for further investigation.
Wirkmechanismus
The exact mechanism by which 4-Hydroxy-2,6-dimethylphenyl thiocyanate exerts its effects is not fully elucidated. Further research is needed to understand its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, researchers may explore similar phenyl thiocyanates to highlight its uniqueness.
Remember that this compound’s availability and characterization data are limited, so researchers should verify its identity and purity before use
Eigenschaften
CAS-Nummer |
6074-30-2 |
|---|---|
Molekularformel |
C9H9NOS |
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
(4-hydroxy-2,6-dimethylphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NOS/c1-6-3-8(11)4-7(2)9(6)12-5-10/h3-4,11H,1-2H3 |
InChI-Schlüssel |
QRELYANLFSVTPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1SC#N)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B12001492.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B12001498.png)

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001531.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001551.png)

![N'-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B12001560.png)

![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12001570.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12001574.png)
![[2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B12001580.png)
